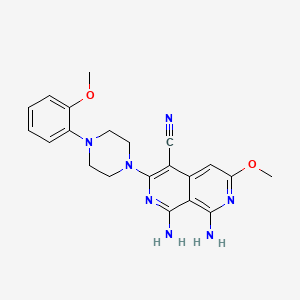

Rac1-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H23N7O2 |

|---|---|

Molecular Weight |

405.5 g/mol |

IUPAC Name |

1,8-diamino-6-methoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2,7-naphthyridine-4-carbonitrile |

InChI |

InChI=1S/C21H23N7O2/c1-29-16-6-4-3-5-15(16)27-7-9-28(10-8-27)21-14(12-22)13-11-17(30-2)25-19(23)18(13)20(24)26-21/h3-6,11H,7-10H2,1-2H3,(H2,23,25)(H2,24,26) |

InChI Key |

QYYJWWZJGZQJQV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C3=C(C4=CC(=NC(=C4C(=N3)N)N)OC)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Mechanism of Action of Rac1-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Rac1-IN-3, a small molecule inhibitor of the Ras-related C3 botulinum toxin substrate 1 (Rac1). Rac1 is a critical signaling node in numerous cellular processes, and its dysregulation is implicated in various pathologies, including cancer and inflammatory disorders. This compound, also identified as Compound 2, has emerged as a tool compound for investigating the physiological and pathological roles of Rac1. This document details the current understanding of its inhibitory mechanism, supported by available quantitative data, and provides representative experimental protocols for its characterization.

Introduction to Rac1 and Its Inhibition

Rac1 is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. In its active form, Rac1 interacts with a multitude of downstream effectors to regulate diverse cellular functions, including cytoskeletal dynamics, cell proliferation, and gene expression. Given its central role, the development of specific Rac1 inhibitors is of significant interest for both basic research and therapeutic applications. This compound is one such inhibitor that has been identified.

Mechanism of Action of this compound

Based on available information, this compound functions as a direct inhibitor of Rac1. The primary evidence for its mechanism of action comes from biophysical studies that demonstrate its selective binding to Rac1.

Direct and Selective Binding to Rac1

The selectivity of this compound has been assessed using Surface Plasmon Resonance (SPR), a technique that measures real-time binding interactions between molecules. In these assays, this compound demonstrated binding to Rac1, while showing no significant interaction with other closely related Rho family GTPases, such as RhoA and Cdc42. This selectivity is crucial for its utility as a specific probe for Rac1 function.

The following diagram illustrates the selective binding of this compound.

Quantitative Data

The inhibitory potency of this compound has been quantified, providing a key parameter for its application in experimental settings.

| Parameter | Value | Method | Reference |

| IC50 | 46.1 μM | Biochemical Assay | Commercial Supplier Data |

Table 1. Quantitative inhibitory data for this compound.

Experimental Protocols

The following sections provide detailed, representative methodologies for key experiments relevant to the characterization of Rac1 inhibitors like this compound. It is important to note that these are generalized protocols and may require optimization for specific experimental conditions.

Surface Plasmon Resonance (SPR) for Binding Analysis

This protocol describes a typical workflow for assessing the binding of a small molecule inhibitor to a target protein.

Protocol:

-

Protein Immobilization:

-

Purified recombinant human Rac1 protein is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5).

-

The sensor chip surface (e.g., CM5) is activated using a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

-

The diluted Rac1 is injected over the activated surface to allow for covalent immobilization via amine coupling.

-

Remaining active esters on the surface are deactivated by injecting ethanolamine-HCl.

-

-

Binding Analysis:

-

A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface to establish a stable baseline.

-

This compound is serially diluted in the running buffer to create a range of concentrations.

-

Each concentration is injected over the immobilized Rac1 surface for a defined association phase, followed by a dissociation phase where only running buffer is flowed.

-

The SPR response is monitored throughout the injections.

-

-

Data Analysis:

-

The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.

-

The association and dissociation curves are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka and kd) and the equilibrium dissociation constant (KD).

-

Rac1 Activation Assay (G-LISA)

This protocol outlines a common method to quantify the levels of active, GTP-bound Rac1 in cell lysates.

Protocol:

-

Cell Treatment and Lysis:

-

Cells are cultured to the desired confluency and treated with different concentrations of this compound or a vehicle control for a specified time.

-

Cells are washed with ice-cold PBS and then lysed with a lysis buffer containing protease inhibitors.

-

The lysates are clarified by centrifugation to remove cellular debris.

-

-

Immunoassay:

-

The protein concentration of each lysate is determined and equal amounts of protein are added to the wells of a microplate pre-coated with a Rac-GTP binding protein (e.g., the p21-binding domain of PAK1).

-

The plate is incubated to allow the capture of active Rac1.

-

The wells are washed to remove non-specifically bound proteins.

-

A primary antibody specific for Rac1 is added to each well, followed by incubation.

-

After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.

-

A colorimetric HRP substrate is added, and the reaction is stopped. The absorbance is measured using a microplate reader.

-

-

Data Analysis:

-

The absorbance values are proportional to the amount of active Rac1 in the sample. The effect of this compound is determined by comparing the signal from treated cells to that of control cells.

-

Rac1 Signaling Pathway

This compound is expected to modulate downstream signaling pathways by inhibiting the activity of Rac1. The following diagram provides a simplified overview of a key Rac1 effector pathway.

An In-depth Technical Guide to NSC23766: A Selective Rac1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rac1, a member of the Rho family of small GTPases, is a critical regulator of a wide array of cellular processes, including cytoskeletal dynamics, cell proliferation, and migration. Its aberrant activation is implicated in the pathology of numerous diseases, most notably cancer, where it drives tumor progression and metastasis. This has rendered Rac1 a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of NSC23766, a well-characterized small molecule inhibitor that selectively targets the activation of Rac1. While the initial query sought information on "Rac1-IN-3," public scientific literature is not replete with data on a compound of that specific designation. Therefore, we will focus on NSC23766 as a representative and extensively studied selective Rac1 inhibitor.

NSC23766 was identified through a structure-based virtual screen for compounds that could disrupt the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs).[1] It has since become a valuable tool for investigating the cellular functions of Rac1 and serves as a foundational molecule for the development of more potent and specific Rac1 inhibitors.

Mechanism of Action

NSC23766 exerts its inhibitory effect by specifically blocking the activation of Rac1 by its GEFs.[2][3][4] The activation of Rac1 is a tightly regulated process involving the exchange of GDP for GTP, a reaction catalyzed by GEFs. In its GTP-bound (active) state, Rac1 undergoes a conformational change that allows it to interact with and activate downstream effector proteins.

NSC23766 binds to a surface groove on Rac1 that is critical for its interaction with GEFs such as Tiam1 and Trio.[1][5] By occupying this site, NSC23766 competitively inhibits the binding of GEFs to Rac1, thereby preventing the GDP-GTP exchange and maintaining Rac1 in its inactive, GDP-bound state. A key feature of NSC23766 is its selectivity for Rac1 over other closely related Rho GTPases like Cdc42 and RhoA, making it a valuable tool for dissecting the specific signaling pathways governed by Rac1.[1][2]

Quantitative Data

The inhibitory activity of NSC23766 has been quantified in various in vitro and cell-based assays. The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | ~50 µM | Cell-free assay inhibiting Rac1 activation by TrioN and Tiam1 | [2][3][4] |

| IC50 | ~10 µM | Decreased viability of MDA-MB-468 and MDA-MB-231 breast cancer cells | [2] |

| IC50 | 48.94 µM | Reduction of secreted and intracellular Aβ40 levels | [2] |

| IC50 | 95.0 µM | Inhibition of Rac1 in MDA-MB-435 cells | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the activity of NSC23766.

Rac1 Activation (Pull-down) Assay

This assay is used to specifically isolate and quantify the active, GTP-bound form of Rac1 from cell lysates.

Materials:

-

Cell lysis buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, and protease inhibitors)

-

GST-PAK1-PBD (p21-binding domain) fusion protein coupled to glutathione-agarose beads

-

Anti-Rac1 antibody

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Culture and treat cells with NSC23766 or vehicle control.

-

Lyse the cells on ice using the cell lysis buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Incubate a portion of the supernatant with GST-PAK1-PBD beads for 1 hour at 4°C with gentle rocking.

-

Wash the beads three times with lysis buffer.

-

Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-Rac1 antibody.

-

A portion of the total cell lysate should also be run on the same gel to determine the total Rac1 levels.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a common method for assessing cell metabolic activity and, by inference, cell viability and proliferation.

Materials:

-

96-well cell culture plates

-

Complete cell culture medium

-

NSC23766 stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of NSC23766 and a vehicle control.

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

In Vitro Guanine Nucleotide Exchange Assay

This assay directly measures the ability of a GEF to catalyze the exchange of GDP for GTP on Rac1 and the inhibitory effect of compounds like NSC23766.

Materials:

-

Recombinant Rac1 protein

-

Recombinant GEF protein (e.g., Tiam1 or Trio)

-

Mant-GDP (a fluorescent GDP analog)

-

GTPγS (a non-hydrolyzable GTP analog)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2)

-

Fluorometer

Protocol:

-

Load Rac1 with mant-GDP by incubation in the absence of MgCl2 and in the presence of EDTA.

-

Stop the loading reaction by adding an excess of MgCl2.

-

In a multi-well plate, add the assay buffer, NSC23766 at various concentrations, and the mant-GDP-loaded Rac1.

-

Initiate the exchange reaction by adding the GEF and an excess of GTPγS.

-

Monitor the decrease in mant fluorescence over time as mant-GDP is released from Rac1. The rate of fluorescence decrease is proportional to the GEF activity.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows can greatly aid in understanding the complex biological processes and experimental designs.

Caption: Rac1 Signaling Pathway and Point of Inhibition by NSC23766.

References

In-Depth Technical Guide: NSC23766, a Rac1 GTPase Inhibitor

Note: No public domain information is available for a compound specifically named "Rac1-IN-3". This guide focuses on NSC23766, a well-characterized and widely studied inhibitor of Rac1, to provide a comprehensive overview of a representative compound targeting this pathway.

This technical guide provides a detailed overview of the Rac1 inhibitor NSC23766, intended for researchers, scientists, and drug development professionals. It covers the compound's target profile, off-target effects, and detailed experimental protocols for its characterization.

Core Concepts: Rac1 Signaling and Inhibition

Rac1 (Ras-related C3 botulinum toxin substrate 1) is a small GTPase that acts as a molecular switch in various cellular processes.[1] It cycles between an inactive GDP-bound state and an active GTP-bound state. This activation is primarily mediated by Guanine Nucleotide Exchange Factors (GEFs), which facilitate the exchange of GDP for GTP.[2] Once activated, Rac1 interacts with downstream effectors to regulate a multitude of cellular functions, including cytoskeletal organization, cell motility, cell proliferation, and gene expression.[1] Dysregulation of Rac1 signaling is implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.

NSC23766 is a small molecule inhibitor that specifically targets the interaction between Rac1 and some of its GEFs, namely Trio and Tiam1.[3][4] By binding to a groove on the surface of Rac1, NSC23766 sterically hinders the binding of these GEFs, thereby preventing the activation of Rac1.[3] This mechanism of action makes NSC23766 a valuable tool for studying Rac1-dependent cellular processes and a potential starting point for the development of novel therapeutics.

Quantitative Data

The following tables summarize the quantitative data for NSC23766, detailing its on-target activity and known off-target effects.

Table 1: On-Target Activity of NSC23766

| Target Interaction | Assay Type | IC50 | Cell Line/System | Reference |

| Rac1-TrioN/Tiam1 Interaction | Cell-free GEF binding assay | ~50 µM | In vitro | [4] |

| PDGF-induced Rac1 activation | Rac1 pull-down assay | ~50 µM | NIH 3T3 cells | [3] |

| MDA-MB-468 cell viability | Cell proliferation assay | ~10 µM | Human breast cancer | [3] |

| MDA-MB-231 cell viability | Cell proliferation assay | ~10 µM | Human breast cancer | [3] |

| Aβ40 production | Cellular assay | 48.94 µM | swAPP-HEK293 cells | [3] |

Table 2: Off-Target Effects of NSC23766

| Off-Target | Effect | Concentration | Cell Line/System | Reference |

| Platelet function | Inhibition of agonist-induced activation in Rac1-/- platelets | 100 µM | Mouse platelets | [5] |

| Glycoprotein Ib-mediated signaling | Dramatic inhibition | 100 µM | Mouse platelets | [5] |

| p21-activated kinase (PAK) 1 and 2 | Direct effect on activation | 100 µM | Mouse platelets | [5] |

| Muscarinic Acetylcholine Receptors (M1, M2, M3) | Competitive antagonist | Similar to Rac1 inhibitory concentrations | HEK-293 cells expressing mAChRs | [6] |

| CXCR4 | Off-target effect | Not specified | Not specified | [7][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of NSC23766.

Rac1 Activation Assay (Pull-Down Method)

This assay measures the amount of active, GTP-bound Rac1 in cell lysates.

Materials:

-

Cells of interest

-

NSC23766

-

Lysis Buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 1 mM DTT, 5% glycerol)

-

Protease and phosphatase inhibitors

-

PAK1-PBD (p21-binding domain) agarose beads

-

Wash Buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40)

-

SDS-PAGE sample buffer

-

Anti-Rac1 antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescence detection reagents

Protocol:

-

Cell Treatment: Plate cells and grow to desired confluency. Treat with NSC23766 at various concentrations for the desired time. Include appropriate vehicle controls.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer containing protease and phosphatase inhibitors.

-

Lysate Clarification: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant.

-

Pull-Down of Active Rac1: Incubate equal amounts of protein lysate with PAK1-PBD agarose beads for 1 hour at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and wash three times with ice-cold Wash Buffer.

-

Elution: After the final wash, remove all supernatant and resuspend the beads in SDS-PAGE sample buffer. Boil the samples for 5 minutes to elute the bound proteins.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Immunodetection: Block the membrane and probe with a primary antibody against Rac1. Follow with an HRP-conjugated secondary antibody and detect using a chemiluminescence substrate.

-

Analysis: Quantify the band intensity to determine the relative amount of active Rac1 in each sample.

Cell Migration Assay (Transwell Method)

This assay assesses the effect of NSC23766 on the migratory capacity of cells towards a chemoattractant.

Materials:

-

Cells of interest

-

NSC23766

-

Transwell inserts (with appropriate pore size)

-

24-well plates

-

Serum-free cell culture medium

-

Medium with chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., Crystal Violet)

Protocol:

-

Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium.

-

Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add medium containing a chemoattractant to the lower chamber.

-

Cell Seeding: Add the cell suspension to the upper chamber of the Transwell inserts. Include different concentrations of NSC23766 or vehicle control in the upper chamber.

-

Incubation: Incubate the plate at 37°C in a humidified incubator for a period sufficient for cell migration (e.g., 12-24 hours).

-

Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

-

Fixation and Staining: Fix the cells that have migrated to the underside of the membrane by immersing the insert in a fixation solution. After fixation, stain the migrated cells with a staining solution.

-

Washing: Gently wash the inserts to remove excess stain.

-

Imaging and Quantification: Allow the inserts to dry. Image the stained cells on the underside of the membrane using a microscope. Count the number of migrated cells in several random fields to determine the average number of migrated cells per condition.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to Rac1 and its inhibition by NSC23766.

Caption: Rac1 Signaling Pathway Overview.

Caption: Mechanism of Action of NSC23766.

Caption: Rac1 Activation Pull-Down Assay Workflow.

References

- 1. abeomics.com [abeomics.com]

- 2. Reactome | Activation of RAC1 by VAV [reactome.org]

- 3. selleckchem.com [selleckchem.com]

- 4. NSC 23766 | Rho GTPases | Tocris Bioscience [tocris.com]

- 5. Critical off-target effects of the widely used Rac1 inhibitors NSC23766 and EHT1864 in mouse platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NSC23766, a widely used inhibitor of Rac1 activation, additionally acts as a competitive antagonist at muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

In Vitro Characterization of Rac1-IN-3: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rac1-IN-3 is a small molecule inhibitor of Ras-related C3 botulinum toxin substrate 1 (Rac1), a member of the Rho family of small GTPases. Rac1 is a critical signaling node in numerous cellular processes, including cytoskeletal dynamics, cell proliferation, and migration. Its dysregulation is implicated in various diseases, notably cancer. This document provides a technical guide to the in vitro characterization of this compound, presenting the available data and outlining standard experimental protocols for assessing the activity of Rac1 inhibitors.

Quantitative Data for this compound

Currently, publicly available in vitro data for this compound is limited. The primary reported value is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the activity of its target by 50%.

| Parameter | Value |

| IC50 | 46.1 µM |

This data is sourced from chemical supplier databases. The specific biochemical or cell-based assay used to determine this IC50 value has not been publicly disclosed.

The Rac1 Signaling Pathway

Rac1 functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. This cycle is tightly regulated by Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance the intrinsic GTP hydrolysis activity of Rac1. In its active state, Rac1 interacts with a multitude of downstream effectors to initiate various signaling cascades.

Caption: The Rac1 signaling pathway, illustrating the activation cycle and downstream effects.

Key Experimental Protocols for In Vitro Characterization

The following are standard methodologies employed to characterize Rac1 inhibitors. While the specific protocols used for this compound are not published, these serve as a comprehensive guide for its in vitro evaluation.

Biochemical Assays

a) Guanine Nucleotide Exchange Assay

This assay directly measures the ability of an inhibitor to block the GEF-mediated exchange of GDP for a fluorescently labeled GTP analog (e.g., mant-GTP) on Rac1.

-

Principle: The fluorescence of mant-GTP increases upon binding to Rac1.

-

Methodology:

-

Recombinant Rac1 is pre-loaded with GDP.

-

The inhibitor (this compound) at various concentrations is incubated with Rac1-GDP.

-

A specific GEF (e.g., Tiam1) and mant-GTP are added to initiate the exchange reaction.

-

The increase in fluorescence intensity is monitored over time using a fluorescence plate reader.

-

The initial rate of the reaction is calculated and plotted against the inhibitor concentration to determine the IC50.

-

b) Effector Pulldown Assay

This assay assesses the inhibition of the interaction between active Rac1 and its downstream effectors.

-

Principle: The p21-binding domain (PBD) of the p21-activated kinase (PAK), a downstream effector, specifically binds to the GTP-bound form of Rac1.

-

Methodology:

-

Recombinant Rac1 is activated with a non-hydrolyzable GTP analog (GTPγS).

-

Activated Rac1 is incubated with varying concentrations of the inhibitor.

-

The mixture is then incubated with GST-tagged PAK-PBD immobilized on glutathione-agarose beads.

-

The beads are washed, and the bound Rac1 is eluted and quantified by Western blotting using a Rac1-specific antibody.

-

A decrease in the amount of pulled-down Rac1 indicates inhibition.

-

Cell-Based Assays

a) Rac1 Activation Assay (G-LISA® or similar)

This is a quantitative, ELISA-based assay to measure the levels of active Rac1 in cell lysates.

-

Principle: A 96-well plate is coated with a Rac1-GTP binding protein. Cell lysates are added, and active Rac1 binds to the plate. The bound active Rac1 is detected using a specific primary antibody and a secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

Methodology:

-

Cells are treated with the inhibitor at various concentrations.

-

Cells are stimulated with a known Rac1 activator (e.g., EGF, PDGF) or used under basal conditions.

-

Cells are lysed, and the lysates are added to the pre-coated wells.

-

Following incubation and washing steps, the amount of active Rac1 is quantified by measuring the absorbance or fluorescence.

-

b) Cell Migration and Invasion Assays

These assays evaluate the functional consequence of Rac1 inhibition on cell motility.

-

Principle: The Boyden chamber assay is commonly used, where cells migrate through a porous membrane towards a chemoattractant.

-

Methodology:

-

Cells are pre-treated with the inhibitor.

-

The treated cells are seeded in the upper chamber of a Boyden chamber insert.

-

The lower chamber contains a chemoattractant (e.g., serum, specific growth factors).

-

After a defined incubation period, non-migrated cells are removed from the upper surface of the membrane.

-

Migrated cells on the lower surface are fixed, stained, and counted under a microscope.

-

For invasion assays, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel™).

-

Experimental Workflow for Inhibitor Characterization

The in vitro characterization of a novel Rac1 inhibitor like this compound typically follows a logical progression from biochemical validation to cell-based functional assays.

Caption: A typical experimental workflow for the in vitro characterization of a Rac1 inhibitor.

Conclusion

While the publicly available data on this compound is currently sparse, this guide provides the necessary framework for its comprehensive in vitro characterization. By employing the described biochemical and cell-based assays, researchers can elucidate its mechanism of action, confirm its potency and selectivity, and evaluate its potential as a therapeutic agent or a research tool to probe Rac1 signaling. Further studies are required to fully understand the pharmacological profile of this compound.

Investigating Cell Migration with Rac1-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed experimental frameworks for utilizing Rac1-IN-3, a small molecule inhibitor of Rac1, to investigate its critical role in cell migration. This document outlines the established signaling pathways of Rac1, presents available quantitative data for the inhibitor, and offers detailed protocols for key in vitro migration assays.

Introduction: Rac1 as a Master Regulator of Cell Migration

Rac1 (Ras-related C3 botulinum toxin substrate 1) is a small GTPase belonging to the Rho family that acts as a pivotal molecular switch in a multitude of cellular processes.[1][2] It is a central regulator of actin cytoskeleton dynamics, driving the formation of lamellipodia and membrane ruffles, which are essential for cell motility.[3][4] By cycling between an active GTP-bound state and an inactive GDP-bound state, Rac1 integrates upstream signals from growth factors and cell adhesion molecules to orchestrate the complex machinery of cell migration.[3][5] Given its crucial role, aberrant Rac1 activity is frequently implicated in pathological conditions such as cancer metastasis, making it a significant target for therapeutic intervention and basic research.[4][6] Small molecule inhibitors provide a powerful tool to acutely and reversibly probe the function of Rac1 in these processes.

This compound: A Tool for Rac1 Inhibition

This compound (also referred to as Compound 2) has been identified as a small molecule inhibitor of Rac1.[7][8] While detailed characterization and specific mechanism-of-action studies are limited in publicly available literature, its inhibitory activity against Rac1 makes it a potentially valuable tool for dissecting Rac1-dependent cellular functions.

Quantitative Data for this compound

The primary quantitative data available for this compound is its half-maximal inhibitory concentration (IC50). This value is crucial for designing experiments to probe its biological effects.

| Parameter | Value | Reference |

| IC50 | 46.1 µM | [7][8] |

The Rac1 Signaling Pathway in Cell Migration

Rac1 activation is triggered by upstream signals such as growth factors (e.g., EGF, PDGF) or integrin engagement, which recruit Guanine Nucleotide Exchange Factors (GEFs) like Tiam1 or Trio to the plasma membrane.[5] GEFs facilitate the exchange of GDP for GTP, activating Rac1. Active, GTP-bound Rac1 then engages with a variety of downstream effectors to remodel the actin cytoskeleton.

A primary pathway involves the activation of the WAVE regulatory complex (WRC), which in turn activates the Arp2/3 complex to nucleate new actin filaments, driving the formation of lamellipodia.[3] Another key effector is p21-activated kinase (PAK), which influences cytoskeletal dynamics and cell adhesion.[4] this compound is presumed to interfere with these processes by preventing Rac1 from reaching its active, signaling-competent state.

Experimental Protocols for Investigating Cell Migration

The following sections provide detailed methodologies for standard in vitro assays to assess the impact of this compound on cell migration.

Important Note: Given the limited public data for this compound, the optimal concentration for cell-based assays must be determined empirically. It is recommended to perform a dose-response curve around the known IC50 value (e.g., 1 µM, 10 µM, 25 µM, 50 µM, 100 µM) to identify a concentration that effectively inhibits migration without causing significant cytotoxicity. A concurrent cell viability assay (e.g., MTT or PrestoBlue) is essential.

Wound Healing (Scratch) Assay

This assay measures collective cell migration into a manually created gap in a confluent cell monolayer.

Methodology:

-

Cell Seeding: Seed cells in a 12- or 24-well plate at a density that ensures they form a confluent monolayer within 24 hours.

-

Starvation (Optional): Once confluent, replace the growth medium with a low-serum or serum-free medium for 2-4 hours to reduce confounding effects from cell proliferation.

-

Pre-treatment with Inhibitor: Add fresh low-serum medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO) to the cells. Incubate for 1-2 hours.

-

Creating the Wound: Using a sterile p200 pipette tip, make a straight scratch across the center of the monolayer.

-

Washing: Gently wash the well twice with PBS to remove detached cells and debris.

-

Treatment Application: Add fresh low-serum medium containing this compound or vehicle control.

-

Imaging: Immediately acquire the first image (T=0) of the scratch using a phase-contrast microscope. Mark the position to ensure the same field is imaged over time.

-

Incubation & Monitoring: Incubate the plate at 37°C and 5% CO2. Acquire images at regular intervals (e.g., every 4, 8, 12, and 24 hours) until the wound in the control wells is nearly closed.

-

Data Analysis: Measure the area of the cell-free gap at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the T=0 image.

Transwell Migration Assay (Boyden Chamber)

This assay assesses the migration of individual cells through a porous membrane in response to a chemoattractant.

Methodology:

-

Rehydration of Inserts: Rehydrate the porous membranes of Transwell inserts (typically 8 µm pore size) by adding warm, serum-free medium to the top and bottom chambers and incubating for 1-2 hours at 37°C.

-

Preparation of Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS or a specific growth factor) to the lower wells of the 24-well plate.

-

Cell Preparation: Harvest cells and resuspend them in serum-free medium at a concentration of 1x10^5 to 5x10^5 cells/mL.

-

Inhibitor Treatment: Add the desired concentrations of this compound or vehicle control to the cell suspension and incubate for 30-60 minutes at room temperature.

-

Cell Seeding: Remove the rehydration medium from the Transwell inserts and place them into the wells containing the chemoattractant. Seed the treated cell suspension into the top chamber of each insert.

-

Incubation: Incubate the plate at 37°C and 5% CO2 for a period determined by the cell type's migratory capacity (typically 6-24 hours).

-

Removal of Non-migrated Cells: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the cells and medium from the inside of the insert.

-

Fixation and Staining: Fix the migrated cells on the underside of the membrane with 4% paraformaldehyde for 15 minutes. Stain the cells with 0.1% Crystal Violet for 20-30 minutes.

-

Imaging and Quantification: Wash the inserts in water to remove excess stain and allow them to dry. Image the underside of the membrane using a light microscope. Count the number of migrated cells in several representative fields of view for each condition.

References

- 1. filgen.jp [filgen.jp]

- 2. WO2019023315A2 - RAC INHIBITORS - Google Patents [patents.google.com]

- 3. Inhibiting AMPylation: A novel screen to identify the first small molecule inhibitors of protein AMPylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. WO2018224560A1 - Inhibitors of rac1 and uses thereof for inducing bronchodilatation - Google Patents [patents.google.com]

- 6. This compound from MedChemExpress | Labcompare.com [labcompare.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. Compound Libraries | Inhibitors | Virtual Screening - TargetMol | TAR [targetmol.com]

The Role of Rac1-IN-3 in Cancer Cell Proliferation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rac1-IN-3, also identified as Compound 2, is a small molecule inhibitor of the Ras-related C3 botulinum toxin substrate 1 (Rac1), a member of the Rho family of GTPases. Rac1 is a critical signaling node in cancer cells, regulating a multitude of processes including cell proliferation, survival, and migration. Dysregulation of Rac1 activity is a common feature in various malignancies, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, its impact on cancer cell proliferation, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to support its characterization as a Rac1 inhibitor.

Introduction to Rac1 and Its Role in Cancer

The Rac1 protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. This cycle is tightly regulated by guanine nucleotide exchange factors (GEFs), which promote activation, and GTPase-activating proteins (GAPs), which enhance inactivation.[1] In its active state, Rac1 interacts with a variety of downstream effectors to initiate signaling cascades that are fundamental to cancer progression.

Hyperactivation of Rac1 is frequently observed in a wide array of human cancers, including breast, lung, colon, and pancreatic cancers.[1] This aberrant activity can stem from overexpression of Rac1, mutations in the RAC1 gene, or dysregulation of its regulatory proteins.[1] Activated Rac1 contributes to the hallmarks of cancer by promoting uncontrolled cell proliferation, inhibiting apoptosis (programmed cell death), enhancing cell migration and invasion, and stimulating angiogenesis (the formation of new blood vessels).[2][3] Consequently, the development of small molecule inhibitors that specifically target Rac1 has emerged as a promising strategy in oncology drug discovery.

This compound: A Novel Rac1 Inhibitor

This compound was identified through a virtual screening approach aimed at discovering novel chemical scaffolds that could inhibit Rac1 activity. It is also referred to as "Compound 2" in the primary literature.

Mechanism of Action

This compound functions as an inhibitor of Rac1, with a reported half-maximal inhibitory concentration (IC50) of 46.1 µM. The primary mechanism of action for this class of inhibitors involves the disruption of the interaction between Rac1 and its specific guanine nucleotide exchange factors (GEFs), such as Trio and Tiam1.[1] By preventing this interaction, this compound blocks the exchange of GDP for GTP, thereby maintaining Rac1 in its inactive state and preventing the activation of its downstream signaling pathways.

Impact of this compound on Cancer Cell Proliferation

While the primary research on this compound (Compound 2) focused on its identification and its ability to reduce intracellular levels of active Rac1-GTP, the direct quantitative effects on cancer cell proliferation were not detailed in the available abstracts. However, the well-established role of Rac1 in promoting cell cycle progression and proliferation strongly suggests that its inhibition by this compound would lead to an anti-proliferative effect in cancer cells.

Studies on other Rac1 inhibitors, such as NSC23766, have demonstrated that pharmacological inhibition of Rac1 can lead to a decrease in the proliferation of various cancer cell lines, including non-small cell lung carcinoma.[4] This inhibition of proliferation is often associated with an arrest in the G1 phase of the cell cycle.[4] It is highly probable that this compound exerts a similar anti-proliferative effect on cancer cells that are dependent on Rac1 signaling for their growth.

Table 1: Inhibitory Activity of this compound

| Compound Name | Synonym | Target | IC50 (µM) |

| This compound | Compound 2 | Rac1 | 46.1 |

Rac1 Signaling Pathways and the Effect of Inhibition

Rac1 orchestrates a complex network of signaling pathways that are central to cancer cell proliferation and survival. Inhibition of Rac1 by molecules like this compound is expected to disrupt these critical pathways.

Key Downstream Signaling Pathways of Rac1

-

p21-activated kinases (PAKs): PAKs are major downstream effectors of Rac1. The Rac1-PAK signaling axis plays a crucial role in cytoskeletal reorganization, cell motility, and cell survival.[5]

-

WAVE Regulatory Complex (WRC): Rac1 activates the WRC, which in turn stimulates the Arp2/3 complex to promote actin polymerization, a key process in cell migration and invasion.

-

Phosphoinositide 3-kinase (PI3K)/AKT Pathway: Rac1 can activate the PI3K/AKT pathway, a central regulator of cell growth, proliferation, and survival.[6]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Rac1 can influence the activity of MAPK pathways, such as the JNK and p38 cascades, which are involved in stress responses and apoptosis.[6]

-

Nuclear Factor-kappa B (NF-κB): Rac1 can activate the NF-κB transcription factor, which promotes the expression of genes involved in inflammation, cell survival, and proliferation.[3]

The inhibition of Rac1 by this compound would lead to the downregulation of these interconnected signaling networks, thereby impeding cancer cell proliferation and potentially inducing apoptosis.

Figure 1: Simplified schematic of the Rac1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of Rac1 inhibitors are crucial for reproducible research. The following are generalized protocols based on standard methodologies used in the field.

Rac1 Activation (GTP-Rac1) Pulldown Assay

This assay is used to measure the levels of active, GTP-bound Rac1 in cells.

Materials:

-

Cell lysis buffer (e.g., MLB: 25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, and 10% glycerol)

-

Protease and phosphatase inhibitors

-

GST-tagged p21-binding domain (PBD) of PAK1 beads

-

Anti-Rac1 antibody

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time.

-

Lyse the cells on ice with ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Incubate a portion of the clarified lysate with GST-PBD beads for 1 hour at 4°C with gentle rotation to pull down active Rac1.

-

Wash the beads three times with lysis buffer.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluted proteins and an aliquot of the total cell lysate (input control) by SDS-PAGE and Western blotting using an anti-Rac1 antibody.

-

Quantify the band intensities to determine the ratio of active Rac1 to total Rac1.

Figure 2: Workflow for the Rac1 Activation Pulldown Assay.

Cell Proliferation Assay (e.g., MTT or WST-8 Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

96-well plates

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 reagent

-

Solubilization solution (for MTT assay)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add the MTT or WST-8 reagent to each well and incubate according to the manufacturer's instructions.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion and Future Directions

This compound has been identified as a novel inhibitor of Rac1, a key regulator of cancer cell proliferation and survival. By targeting the interaction between Rac1 and its activating GEFs, this compound offers a promising mechanism to attenuate the oncogenic signaling driven by this GTPase. While the initial characterization has provided a foundation for its mode of action, further studies are warranted to fully elucidate its anti-proliferative effects across a panel of cancer cell lines and to investigate its impact on cell cycle progression and apoptosis in detail. The development of more potent analogs of this compound could lead to promising new therapeutic agents for the treatment of cancers with dysregulated Rac1 signaling. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers in the field of cancer biology and drug development.

References

- 1. Rac1 in human diseases: The therapeutic potential of targeting Rac1 signaling regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Antioxidant action and cytotoxicity on HeLa and NIH-3T3 cells of new quercetin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. Molecular Pathways: Targeting the kinase effectors of RHO-family GTPases - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on Rac1 Inhibitors in Neuroscience: A Technical Guide

Disclaimer: This technical guide addresses the role of Rac1 inhibitors in neuroscience. The specific compound "Rac1-IN-3" is mentioned based on available preclinical data, but due to limited public information, this document also incorporates data from other well-characterized Rac1 inhibitors, such as 1A-116 and EHT 1864, to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Ras-related C3 botulinum toxin substrate 1 (Rac1) is a small GTPase belonging to the Rho family that is crucial for a multitude of cellular processes.[1] In the nervous system, Rac1 is a key regulator of neuronal development, synaptic plasticity, and memory formation.[2] Dysregulation of Rac1 signaling has been implicated in the pathophysiology of various neurological disorders, including Alzheimer's disease and neurodevelopmental conditions.[2] This has positioned Rac1 as a promising therapeutic target for the development of novel neurological treatments. This guide provides a summary of the preclinical data on Rac1 inhibitors, details on experimental protocols for their evaluation, and visualizations of the pertinent signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data for select Rac1 inhibitors based on available preclinical findings.

| Inhibitor | Target | IC50 | Assay Type | Reference |

| This compound | Rac1 | 46.1 µM | Cell-based assay | [3] |

| Inhibitor | Animal Model | Dose | Route of Administration | Key Findings | Reference |

| 1A-116 | Wistar Rats | 20 mg/kg | Intraperitoneal (i.p.) | Enhanced memory formation and retention in object recognition tasks. | [4] |

| Inhibitor | Binding Affinity (Kd) | Target Isoform |

| EHT 1864 | 40 nM | Rac1 |

| 50 nM | Rac1b | |

| 60 nM | Rac2 | |

| 230 nM | Rac3 |

Experimental Protocols

Rac1 Activity Assay (G-LISA)

This protocol provides a general framework for quantifying the active, GTP-bound form of Rac1 in neuronal cell lysates or brain tissue homogenates.

Materials:

-

G-LISA Rac1 Activation Assay Kit (or similar)

-

Neuronal cells or brain tissue

-

Ice-cold PBS

-

Lysis buffer

-

Liquid nitrogen

-

Microplate spectrophotometer

Procedure:

-

Sample Preparation: Treat neuronal cells with the Rac1 inhibitor or vehicle control. For brain tissue, homogenize in lysis buffer.

-

Lysis: Wash cells with ice-cold PBS and lyse with the provided lysis buffer on ice.

-

Clarification: Centrifuge the lysate to pellet cellular debris.

-

Protein Quantification: Determine the protein concentration of the supernatant.

-

G-LISA Assay:

-

Add equal amounts of protein lysate to the wells of the Rac1-GTP binding plate.

-

Incubate to allow active Rac1 to bind to the plate.

-

Wash the wells to remove unbound protein.

-

Add the primary antibody against Rac1.

-

Add the secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

Add the substrate and measure the absorbance using a microplate spectrophotometer.

-

-

Data Analysis: Calculate the amount of active Rac1 relative to the total protein concentration.

Long-Term Potentiation (LTP) Electrophysiology

This protocol outlines the measurement of LTP in hippocampal slices, a key indicator of synaptic plasticity.

Materials:

-

Rodent model (e.g., mouse, rat)

-

Slicing solution (e.g., ice-cold, oxygenated sucrose-based artificial cerebrospinal fluid - aCSF)

-

Recording aCSF

-

Vibratome

-

Electrophysiology rig with perfusion system, amplifiers, and data acquisition software

-

Stimulating and recording electrodes

Procedure:

-

Slice Preparation:

-

Anesthetize and decapitate the animal.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated slicing solution.

-

Prepare acute hippocampal slices (e.g., 300-400 µm thick) using a vibratome.

-

Transfer slices to a holding chamber with oxygenated aCSF for recovery.

-

-

Recording:

-

Transfer a slice to the recording chamber perfused with oxygenated aCSF.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

-

Establish a stable baseline of field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

-

LTP Induction:

-

Apply a high-frequency stimulation (HFS) protocol (e.g., multiple trains of 100 Hz for 1 second).

-

-

Post-Induction Recording:

-

Continue recording fEPSPs at the baseline frequency for at least 60 minutes post-HFS.

-

-

Data Analysis:

-

Measure the slope or amplitude of the fEPSPs.

-

Normalize the post-HFS responses to the pre-HFS baseline to quantify the degree of potentiation.

-

Mandatory Visualization

Rac1 Signaling Pathway

References

- 1. RAC1 - Wikipedia [en.wikipedia.org]

- 2. Pharmacological inactivation of the small GTPase Rac1 impairs long-term plasticity in the mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound from MedChemExpress | Labcompare.com [labcompare.com]

- 4. csan2024.saneurociencias.org.ar [csan2024.saneurociencias.org.ar]

Methodological & Application

Application Notes and Protocols for Rac1 Inhibitors in Cancer Cell Lines

Topic: Recommended Concentration of Rac1 Inhibitors for Cancer Cells Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific compound named "Rac1-IN-3" was not found in the conducted research. The following application notes and protocols are based on published data for other well-characterized Rac1 inhibitors and are intended to serve as a general guideline for researchers working with similar small molecules targeting Rac1 in cancer cells.

Introduction

Rac1 (Ras-related C3 botulinum toxin substrate 1) is a member of the Rho family of small GTPases that acts as a molecular switch in various cellular processes.[1][2] In its active GTP-bound state, Rac1 regulates actin cytoskeleton organization, cell proliferation, migration, and survival.[3][4][5] Overexpression and hyperactivation of Rac1 are frequently observed in a wide range of human cancers, including breast, lung, colorectal, and brain tumors, and are associated with tumor progression, metastasis, and therapy resistance.[3][4][6] Consequently, the inhibition of Rac1 signaling has emerged as a promising therapeutic strategy in oncology.[1][7]

This document provides a summary of effective concentrations for various Rac1 inhibitors in different cancer cell lines, a detailed protocol for determining the optimal concentration of a Rac1 inhibitor using a cell viability assay, and an overview of the Rac1 signaling pathway.

Data Presentation: Effective Concentrations of Rac1 Inhibitors

The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function. The IC50 values for several Rac1 inhibitors in various cancer cell lines are summarized in the table below. These values can serve as a starting point for determining the optimal concentration for your specific cancer cell line and experimental conditions.

| Inhibitor | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| ZINC69391 | MDA-MB-231 | Breast Cancer | 48 | [3] |

| F3II | Breast Cancer | 61 | [3] | |

| MCF7 | Breast Cancer | 31 | [3] | |

| 1A-116 | F3II | Breast Cancer | 4 | [3] |

| MDA-MB-231 | Breast Cancer | 21 | [3] | |

| NSC23766 | F3II | Breast Cancer | ~140 | [3] |

| MBQ-167 | - | Rac1/2/3 | 0.103 | [8] |

| - | Cdc42 | 0.078 | [8] |

Signaling Pathway

The diagram below illustrates the central role of Rac1 in mediating downstream signaling pathways that contribute to tumorigenesis. Rac1 is activated by Guanine Nucleotide Exchange Factors (GEFs) and inactivated by GTPase Activating Proteins (GAPs).[4] Active Rac1-GTP interacts with various downstream effectors, such as p21-activated kinases (PAKs), to regulate key cellular processes involved in cancer progression.[5][6]

Caption: Rac1 signaling pathway and its downstream effectors in cancer.

Experimental Protocols

Determining the Effective Concentration of a Rac1 Inhibitor using an MTT Assay

This protocol describes a method to determine the cytotoxic and anti-proliferative effects of a Rac1 inhibitor on cancer cells in vitro. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Rac1 inhibitor stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Experimental Workflow:

Caption: Workflow for determining IC50 using an MTT assay.

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cancer cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a series of dilutions of the Rac1 inhibitor in complete medium. A typical concentration range to start with could be from 0.1 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, as the highest drug concentration) and a blank control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability, using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope in GraphPad Prism).

-

Conclusion

The effective concentration of a Rac1 inhibitor can vary significantly depending on the specific compound, the cancer cell line being tested, and the experimental conditions. The provided IC50 values for various Rac1 inhibitors serve as a valuable starting point for experimental design. It is crucial to empirically determine the optimal concentration for each specific experimental setup by performing a dose-response curve, such as the one described in the MTT assay protocol. The provided diagrams of the Rac1 signaling pathway and the experimental workflow are intended to aid in understanding the mechanism of action and in the practical execution of these experiments.

References

- 1. What are RAC1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Rac1, A Potential Target for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. RAC1: An Emerging Therapeutic Option for Targeting Cancer Angiogenesis and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RAC1 Takes the Lead in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Targeting Rac and Cdc42 GTPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Rac1-IN-3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubility and preparation of Rac1-IN-3 for use in both in vitro and in vivo research settings. This compound is a selective inhibitor of the Rac1 GTPase, a key regulator of cellular processes such as cytoskeletal dynamics, cell adhesion, and migration.

Product Information and Solubility

This compound (Compound 2) is an inhibitor of Rac family small GTPase 1 (Rac1) with a half-maximal inhibitory concentration (IC50) of 46.1 µM[1][2]. Proper solubilization and storage are critical for maintaining its activity.

Table 1: Quantitative Data for this compound

| Property | Data | Citation(s) |

| Molecular Formula | C₂₁H₂₃N₇O₂ | [1] |

| Molecular Weight | 405.45 g/mol | [1] |

| IC₅₀ (Rac1) | 46.1 µM | [1][2] |

| Appearance | Light yellow to yellow solid | [1] |

| Solubility in DMSO | 125 mg/mL (308.30 mM) | [1] |

| Storage (Powder) | 3 years at -20°C; 2 years at 4°C | [1] |

| Storage (Solvent) | 6 months at -80°C; 1 month at -20°C | [1][3] |

Signaling Pathway of Rac1

Rac1 is a member of the Rho family of small GTPases that acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. This cycle is regulated by Guanine Nucleotide Exchange Factors (GEFs), which promote activation, and GTPase-Activating Proteins (GAPs), which promote inactivation. Once activated, Rac1 influences a variety of downstream effectors to control key cellular functions, most notably the organization of the actin cytoskeleton.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions (In Vitro)

This protocol describes the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO), which is suitable for subsequent dilution in cell culture media.

Materials:

-

This compound powder

-

Anhydrous/low-moisture Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Ultrasonic bath (recommended)

-

Vortex mixer

Procedure:

-

Determine Required Concentration: Decide on the desired stock concentration. A 10 mM or 50 mM stock is common for cell-based assays.

-

Weighing: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Example for 1 mL of a 50 mM stock: Weigh 20.27 mg of this compound (MW: 405.45).

-

-

Solubilization: Add the appropriate volume of fresh, anhydrous DMSO to the powder.

-

Note: Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound[1]. Always use newly opened or properly stored anhydrous DMSO.

-

-

Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, use an ultrasonic bath for 5-10 minutes to aid dissolution[1]. Visually inspect the solution to ensure there are no visible particulates.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month[1][3].

Protocol 2: Preparation of Vehicle for In Vivo Administration

For animal studies, this compound must be formulated in a vehicle that is safe for administration (e.g., oral gavage, intraperitoneal injection). As this compound is poorly soluble in aqueous solutions, a multi-component vehicle is required. The following is a standard protocol for preparing a vehicle suitable for many poorly soluble compounds.

Materials:

-

This compound powder

-

DMSO

-

PEG300 (Polyethylene glycol 300)

-

Tween 80 (Polysorbate 80)

-

Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

-

Sterile tubes

-

Vortex mixer and/or ultrasonic bath

Procedure:

-

Prepare Stock Solution: First, dissolve the required amount of this compound in DMSO to create a concentrated stock solution.

-

Vehicle Formulation: Prepare the final dosing solution by adding the solvents sequentially. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline by volume.

-

Step-by-Step Mixing (Example for 1 mL final volume): a. Start with 100 µL of the this compound DMSO stock solution in a sterile tube. b. Add 400 µL of PEG300. Mix thoroughly until the solution is clear. c. Add 50 µL of Tween 80. Mix thoroughly until the solution is clear. d. Add 450 µL of sterile saline or PBS. Mix thoroughly. Sonication may be used to ensure a clear, homogenous solution.

-

Administration: The final solution should be prepared fresh on the day of dosing and administered to animals based on body weight to achieve the target dosage (mg/kg).

-

Important Note: This is a general vehicle formulation. Researchers should perform pilot studies to ensure the stability and tolerability of this vehicle in their specific animal model and administration route.

Application Guidelines

-

In Vitro Assays: Based on the IC₅₀ of 46.1 µM, researchers can start with a concentration range of 10 µM to 100 µM for cell-based assays such as cell migration (wound healing or transwell), invasion, or cytoskeletal staining assays. For instance, other Rac1 inhibitors like NSC23766 are often used in the 50 µM to 100 µM range to effectively block Rac1-mediated processes like lamellipodia formation[4].

-

Controls: Always include a vehicle-only control (e.g., DMSO diluted to the same final concentration as in the drug-treated samples) in all experiments to account for any solvent effects.

-

Stability: Once diluted in aqueous buffer or cell culture media, it is recommended to use the working solution promptly to avoid precipitation.

-

Safety: Handle this compound and DMSO with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.

References

Application Notes and Protocols for In Vivo Administration of a Rac1 Inhibitor in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rac1 (Ras-related C3 botulinum toxin substrate 1) is a member of the Rho family of small GTPases that acts as a crucial molecular switch in a wide array of cellular processes.[1] As a regulator of the actin cytoskeleton, cell adhesion, and cell motility, Rac1 is implicated in tumorigenesis, metastasis, and therapy resistance.[1][2] Its hyperactivation is a hallmark of various cancers, making it a compelling target for therapeutic intervention.[3][4] These application notes provide a detailed overview and experimental protocols for the in vivo administration of a hypothetical, potent, and specific Rac1 inhibitor, here termed Rac1-IN-3, in mouse models of cancer. The protocols and data presented are based on published studies of analogous Rac1 inhibitors, such as NSC23766 and EHop-016, and are intended to serve as a comprehensive guide for preclinical research.

Signaling Pathways

Rac1 activation initiates a cascade of downstream signaling events that regulate key aspects of cell behavior, including proliferation, survival, and migration.[2][5] Inhibition of Rac1 is expected to modulate these pathways, leading to anti-tumor effects.

Caption: Rac1 signaling pathway and points of intervention.

Quantitative Data Summary

The following tables summarize representative data from in vivo studies using Rac1 inhibitors in mouse models. These data can be used as a benchmark for evaluating the efficacy of novel Rac1 inhibitors like this compound.

Table 1: In Vivo Efficacy of Rac1 Inhibitors in Xenograft Mouse Models

| Compound | Mouse Model | Cancer Type | Dosage and Administration | Key Findings | Reference |

| EHop-016 | Nude Mice | Mammary Carcinoma | 10-25 mg/kg, i.p., 3 times a week | Significant reduction in tumor growth, metastasis, and angiogenesis. | [6][7] |

| EHop-016 | Nude Mice | Head and Neck Cancer (RAC1-amplified PDX) | Not specified | Remarkable antitumor activity. | [5] |

| NSC23766 | NOD Mice | Type 1 Diabetes Model | 2.5 mg/kg/day, i.p. | Attenuated the onset of spontaneous diabetes. | [8][9] |

| NSC23766 | Murine Orthotopic Model | Glioblastoma | Not specified | Enhanced the antitumorigenic effect of erlotinib. | [10] |

| 1A-116 | Orthotopic IDH-wt Model | Glioma | Daily i.p. injection | Dose-dependent antitumor effect. | [11] |

| AZA1 | Xenograft Mouse Model | Prostate Cancer | Daily systemic administration for 2 weeks | Reduced tumor growth and improved survival. | [12] |

Experimental Protocols

Protocol 1: Evaluation of this compound in a Subcutaneous Xenograft Mouse Model

This protocol outlines the steps to assess the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Caption: Experimental workflow for a subcutaneous xenograft study.

Materials:

-

This compound

-

Vehicle control (e.g., PBS, DMSO/saline solution)

-

Cancer cell line with known Rac1 activity

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

Matrigel

-

Calipers for tumor measurement

-

Standard cell culture and animal handling equipment

Procedure:

-

Cell Preparation: Culture and expand the chosen cancer cell line. On the day of injection, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10^7 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth every 2-3 days using calipers. Once tumors reach an average volume of approximately 100 mm³, randomize mice into treatment groups (e.g., vehicle control, low-dose this compound, high-dose this compound).

-

Treatment Administration: Prepare this compound in the appropriate vehicle. Administer the treatment via intraperitoneal (i.p.) injection according to the predetermined schedule (e.g., three times a week).[6]

-

Monitoring: Continue to measure tumor volume and mouse body weight 2-3 times per week.

-

Endpoint and Tissue Collection: At the end of the study (e.g., after 4 weeks of treatment or when tumors in the control group reach the maximum allowed size), euthanize the mice and collect tumors, blood, and major organs for further analysis.

-

Data Analysis: Calculate tumor growth inhibition. Perform immunohistochemistry (IHC) on tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3). Conduct Western blot analysis on tumor lysates to assess the inhibition of Rac1 activity and downstream signaling pathways.

Protocol 2: Rac1 Activity Pulldown Assay from Tumor Lysates

This protocol describes how to measure the level of active, GTP-bound Rac1 in tumor tissues collected from the in vivo study.

Materials:

-

Tumor tissue samples

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Rac1 activation assay kit (containing PAK-PBD beads)

-

Anti-Rac1 antibody

-

Standard Western blotting reagents and equipment

Procedure:

-

Lysate Preparation: Homogenize frozen tumor tissue in ice-cold lysis buffer. Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Pulldown of Active Rac1: Incubate a standardized amount of protein lysate with PAK-PBD agarose beads. These beads will specifically bind to the active, GTP-bound form of Rac1.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Detection: Probe the membrane with an anti-Rac1 antibody to detect the amount of active Rac1. Also, run a parallel Western blot with the total lysate to determine the total Rac1 levels for normalization.

Safety and Toxicology Considerations

While specific toxicology data for this compound is not available, studies with other Rac1 inhibitors suggest a generally favorable toxicological profile in mice at therapeutic doses.[11] However, it is crucial to monitor for signs of toxicity, including:

-

Weight loss

-

Changes in behavior (e.g., lethargy, ruffled fur)

-

Signs of distress

A preliminary dose-finding study is recommended to determine the maximum tolerated dose (MTD) of this compound.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the in vivo evaluation of Rac1 inhibitors in mouse models. By leveraging these detailed methodologies and understanding the underlying signaling pathways, researchers can effectively assess the therapeutic potential of novel compounds targeting Rac1. Given the central role of Rac1 in cancer progression, such studies are vital for the development of new and effective cancer therapies.

References

- 1. Rac1, A Potential Target for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Discovery and characterization of small molecule Rac1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. NSC23766, a Known Inhibitor of Tiam1-Rac1 Signaling Module, Prevents the Onset of Type 1 Diabetes in the NOD Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Preclinical Efficacy and Toxicology Evaluation of RAC1 Inhibitor 1A-116 in Human Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Rac1/Cdc42 GTPase-Specific Small Molecule Inhibitor Suppresses Growth of Primary Human Prostate Cancer Xenografts and Prolongs Survival in Mice | PLOS One [journals.plos.org]

Application Notes and Protocols for Rac1-IN-3 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Rac1-IN-3, a small molecule inhibitor of Ras-related C3 botulinum toxin substrate 1 (Rac1), for optimal inhibition in research settings. Due to the limited availability of specific studies on this compound, the following protocols are based on established methodologies for other well-characterized Rac1 inhibitors and should be adapted and optimized for your specific experimental needs.

Introduction to this compound

Rac1 is a member of the Rho family of small GTPases that plays a critical role in a multitude of cellular processes, including cytoskeletal dynamics, cell proliferation, and migration. Dysregulation of Rac1 signaling is implicated in various diseases, notably cancer, making it a compelling target for therapeutic intervention. This compound has been identified as an inhibitor of Rac1 with a reported half-maximal inhibitory concentration (IC50) of 46.1 µM[1][2]. These notes provide a framework for determining the optimal treatment duration and concentration of this compound to achieve effective inhibition of Rac1 activity in in vitro and in vivo models.

Quantitative Data Summary

The following table summarizes the key quantitative data currently available for this compound. Researchers should use this as a starting point for their own dose-response and time-course experiments.

| Compound | Target | IC50 | Cell Line/System | Reference |

| This compound (Compound 2) | Rac1 | 46.1 µM | Not specified | [1][2] |

Signaling Pathways and Experimental Workflow

To effectively utilize this compound, it is crucial to understand the signaling pathways it targets and the general workflow for assessing its inhibitory effects.

Caption: Simplified Rac1 signaling pathway and the inhibitory action of this compound.

The general workflow for evaluating the optimal treatment duration of this compound involves a series of experiments to determine its effect on Rac1 activity, downstream signaling, and cellular phenotype.

Caption: General experimental workflow for determining optimal this compound inhibition.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound. These should be considered as templates and may require optimization for specific cell lines and experimental conditions.

Rac1 Activity Assay (GTPase Pulldown Assay)

This assay is used to measure the amount of active, GTP-bound Rac1 in cell lysates.

Materials:

-

Cells of interest

-

This compound

-

Cell lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 10 mM MgCl2, 5% glycerol, supplemented with protease and phosphatase inhibitors)

-

GST-PAK-PBD (p21-activated kinase-p21 binding domain) fusion protein coupled to glutathione-agarose beads

-

Wash buffer (lysis buffer without protease/phosphatase inhibitors)

-

SDS-PAGE sample buffer

-

Anti-Rac1 antibody

-

EGF (Epidermal Growth Factor) or other relevant stimulus

Protocol:

-

Cell Culture and Treatment:

-

Plate cells and grow to 70-80% confluency.

-

Serum-starve cells for 12-24 hours if investigating stimulus-induced Rac1 activation.

-

Treat cells with varying concentrations of this compound for different durations (e.g., 1, 6, 12, 24 hours). A good starting point for concentration is around the IC50 of 46.1 µM.

-

If applicable, stimulate cells with a known Rac1 activator (e.g., 100 ng/mL EGF for 5-15 minutes) prior to lysis.

-

-

Cell Lysis:

-

Wash cells once with ice-cold PBS.

-

Lyse cells on ice with cold lysis buffer.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C.

-

-

Pulldown of Active Rac1:

-

Transfer the supernatant to a new tube. Reserve a small aliquot of the lysate to determine total Rac1 levels.

-

Add GST-PAK-PBD beads to the remaining lysate.

-

Incubate for 1 hour at 4°C with gentle rotation.

-